Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate
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Overview
Description
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate is a chemical compound with a molecular weight of 375.12 g/mol . This compound is characterized by the presence of an ethyl ester group, a diphenoxyphosphoryl group, and an amino group attached to a methylbutenoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate typically involves nucleophilic acyl substitution reactions. One common method is the reaction of an acid chloride with an alcohol, which forms the ester linkage . Industrial production methods may involve the use of acid anhydrides or carboxylic acids reacting with alcohols under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming different amides or other derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylbut-2-enoate can be compared to similar compounds such as Ethyl [2-(diphenylphosphoryl)phenoxy]acetate . While both compounds contain ethyl ester and diphenylphosphoryl groups, their structural differences lead to distinct chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable in specific research contexts.
Similar Compounds
- Ethyl [2-(diphenylphosphoryl)phenoxy]acetate
- Isopropyl diphenyl phosphate
- Bis(4-nitrophenyl)phosphoric acid sodium salt
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
61416-70-4 |
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Molecular Formula |
C19H22NO5P |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-(diphenoxyphosphorylamino)-3-methylbut-2-enoate |
InChI |
InChI=1S/C19H22NO5P/c1-4-23-19(21)18(15(2)3)20-26(22,24-16-11-7-5-8-12-16)25-17-13-9-6-10-14-17/h5-14H,4H2,1-3H3,(H,20,22) |
InChI Key |
VZJRSQGZASSDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)NP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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